Setiptiline maleate

Descripción general

Descripción

El compuesto conocido como "MO-8282" se denomina científicamente maleato de setiptilina. Es un antidepresivo tetracíclico que funciona como un antidepresivo noradrenérgico y serotoninérgico específico. El maleato de setiptilina se utiliza principalmente como antagonista del receptor de serotonina e inhibidor de la recaptación de norepinefrina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El maleato de setiptilina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de la estructura tetracíclica. La síntesis generalmente implica la ciclación de precursores apropiados en condiciones controladas. El producto final se convierte luego en su forma de sal de maleato utilizando ácido maleico .

Métodos de producción industrial

La producción industrial de maleato de setiptilina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la preparación de la estructura central tetracíclica, seguida de la purificación y la conversión a la sal de maleato. El producto final se somete a un estricto control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El maleato de setiptilina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el maleato de setiptilina en formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean típicamente agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan varios reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas

Productos principales formados

Aplicaciones Científicas De Investigación

Setiptiline maleate is a maleate salt of setiptiline, obtained through the reaction of setiptiline with maleic acid . It functions as both an alpha-adrenergic antagonist and a serotonergic antagonist . This compound, also known as MO-8282 maleate, is a tetracyclic antidepressant (TeCA) . First commercialized in Japan in 1989 by Mochida, this compound is primarily used in the treatment of depression .

Scientific Research Applications

This compound has been studied for its antidepressant effects and its interactions with various receptors in the brain . The primary applications in scientific research revolve around its pharmacological properties and clinical efficacy in treating depressive disorders .

Pharmacological Actions

- Receptor Antagonism: this compound acts as an antagonist at α2 adrenergic receptors and serotonin receptors . This antagonism is believed to relieve presynaptic inhibition of adrenergic neurotransmission, leading to an increased release of noradrenaline into the synapse. Additionally, the antagonism of serotonin receptors may upregulate these receptors, potentially increasing serotonergic signaling . It also acts as a norepinephrine reuptake inhibitor and an inverse agonist/antagonist at H1 receptors .

- Neurotransmitter Effects: As a noradrenergic and specific serotonergic antidepressant (NaSSA), this compound influences both noradrenergic and serotonergic neurotransmission .

Clinical Applications

- Treatment of Depression: this compound is used to alleviate symptoms of major depressive disorder . Clinical studies and trials have been conducted to evaluate its effectiveness in comparison to other antidepressants .

- Steady-State Plasma Levels: Research has examined the impact of age on the steady-state plasma levels of this compound in depressed patients. A study involving 45 subjects aged 22-86 years found a significant correlation between plasma levels and daily dose .

- Long-Term Treatment Effects: Studies on long-term treatments with this compound have shown significant effects on neurotransmitter levels and behavioral outcomes. For example, a study compared the effects of L-tryptophan and this compound on rats .

Mecanismo De Acción

El maleato de setiptilina ejerce sus efectos antagonizando los receptores de serotonina e inhibiendo la recaptación de norepinefrina. Esta acción dual aumenta los niveles de serotonina y norepinefrina en la hendidura sináptica, mejorando la neurotransmisión y aliviando los síntomas depresivos. El compuesto se dirige específicamente al receptor adrenérgico α2 y a los receptores de serotonina, lo que lleva a un aumento de la señalización adrenérgica y serotoninérgica .

Comparación Con Compuestos Similares

Compuestos similares

Amitriptilina: Otro antidepresivo tetracíclico con mecanismos de acción similares.

Nortriptilina: Un antidepresivo tricíclico que también inhibe la recaptación de norepinefrina.

Mirtazapina: Un antidepresivo noradrenérgico y serotoninérgico específico con un perfil farmacológico similar.

Singularidad

El maleato de setiptilina es único debido a su combinación específica de antagonismo del receptor de serotonina e inhibición de la recaptación de norepinefrina. Este mecanismo dual proporciona un perfil terapéutico distinto, haciéndolo efectivo en el tratamiento de ciertos tipos de depresión que pueden no responder a otros antidepresivos .

Actividad Biológica

Setiptiline maleate is a tetracyclic antidepressant (TeCA) that has garnered attention for its unique pharmacological profile, particularly in the treatment of depressive disorders. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound, also known as teciptiline, is primarily used for its antidepressant properties. It acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) and has been shown to interact with various neurotransmitter systems, including adrenergic and serotonergic receptors.

Chemical Structure

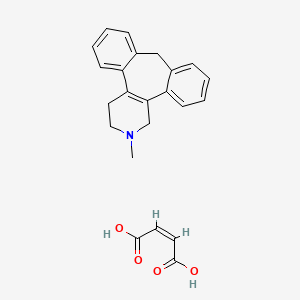

- Molecular Formula : C23H23NO4

- CAS Registry Number : 85650-57-3

This compound exhibits its effects through multiple pathways:

- Adrenergic Receptor Antagonism :

- Serotonin Receptor Interaction :

- Acetylcholinesterase Inhibition :

Behavioral Studies

In animal models, setiptiline has demonstrated various behavioral effects:

- Ambulation and Motor Activity : Exhibited weak stimulatory effects on ambulation in rats .

- Forced Swim Test : Shortened the duration of immobility in forced swim tests, indicating potential antidepressant-like effects .

- Catalepsy and Yawning Reduction : Inhibited catalepsy induced by haloperidol and reduced yawning induced by physostigmine .

Receptor Binding Affinity

The binding affinity of setiptiline for various receptors is summarized in the following table:

| Receptor Type | K_i (nM) | Species | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | >10,000 | Rat | |

| Norepinephrine Transporter (NET) | 220 | Rat | |

| Dopamine Transporter (DAT) | >10,000 | Rat | |

| 5-HT1A | ND | ND | ND |

Clinical Implications

This compound has been investigated in various clinical settings:

- Depressive Disorders : It has been approved for treating depressive disorders in Japan since June 30, 1989 . Its efficacy is attributed to its unique receptor profile compared to traditional tricyclic antidepressants.

- Case Studies : A notable study involving 31 patients with chronic depression indicated that combining homeopathic treatments with standard antidepressants led to significant improvements in patient outcomes . Although setiptiline was not the sole focus of this study, it highlights the importance of integrative approaches in managing depression.

Recent Research Findings

Recent studies have further elucidated the pharmacodynamics of setiptiline:

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPIBVPBCWBXIU-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85650-57-3 | |

| Record name | 1H-Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setiptiline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETIPTILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VOZ30EO2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.